3-Fluoro-N-(m-tolyl)aniline
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Overview
Description
3-Fluoro-N-(m-tolyl)aniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the third position and a methyl group at the meta position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(m-tolyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluoroaniline with m-tolyl halides under basic conditions. Another method includes the palladium-catalyzed amination of 3-fluorobromobenzene with m-toluidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(m-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Fluoro-N-(m-tolyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 3-Fluoro-N-(m-tolyl)aniline exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: A simpler analog with only a fluorine substituent.
m-Toluidine: An analog with only a methyl substituent.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A related compound with a bromine substituent and sulfonamide group.
Uniqueness
3-Fluoro-N-(m-tolyl)aniline is unique due to the combined presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its utility in various applications compared to simpler analogs .
Properties
Molecular Formula |
C13H12FN |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methylaniline |
InChI |
InChI=1S/C13H12FN/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2-9,15H,1H3 |
InChI Key |
HCWIJBWJOCCNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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